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Compound of Interest

Compound Name: ASP-4058

Cat. No.: B1667635 Get Quote

For Research & Drug Development Professionals

Abstract
ASP-4058 is a potent and selective agonist of the sphingosine-1-phosphate (S1P) receptors 1

and 5, positioning it as a compound of significant interest for therapeutic applications,

particularly in autoimmune diseases. This document provides a comprehensive technical

overview of the laboratory-scale synthesis and purification of ASP-4058, based on established

chemical principles and patent literature. It includes detailed experimental protocols, tabulated

data for key intermediates, and a visual representation of the synthetic workflow.

Introduction to ASP-4058
ASP-4058, also known by its IUPAC name 5-(5-(3-(Trifluoromethyl)-4-(((2S)-1,1,1-

trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole, is a next-generation

S1P receptor modulator.[1] Its high selectivity for S1P1 and S1P5 receptors suggests potential

for a favorable safety profile compared to less selective S1P modulators.[1] This guide outlines

a plausible synthetic route, enabling researchers to produce this compound for further

investigation.

Table 1: Physicochemical Properties of ASP-4058
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Property Value Reference

CAS Number 952565-91-2 (free base) [1]

Molecular Formula C₁₉H₁₂F₆N₄O₂ [1]

Molecular Weight 454.32 g/mol [1]

IUPAC Name

5-(5-(3-(Trifluoromethyl)-4-

(((2S)-1,1,1-trifluoropropan-2-

yl)oxy)phenyl)-1,2,4-oxadiazol-

3-yl)-1H-benzimidazole

[1]

Synthetic Pathway Overview
The synthesis of ASP-4058 can be conceptualized as a multi-step process involving the

construction of two key heterocyclic cores: a 1,2,4-oxadiazole and a benzimidazole. The overall

workflow involves the initial preparation of a substituted benzonitrile intermediate, its

conversion to an amidoxime, subsequent cyclization to form the oxadiazole ring, and a final

condensation reaction to yield the benzimidazole moiety.
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Starting Materials:
4-Fluoro-3-(trifluoromethyl)benzonitrile &

(S)-1,1,1-Trifluoropropan-2-ol

Intermediate 1:
4-(((S)-1,1,1-Trifluoropropan-2-yl)oxy)-3-

(trifluoromethyl)benzonitrile

Nucleophilic Aromatic
Substitution (SNAr)

Intermediate 2:
N'-Hydroxy-4-(((S)-1,1,1-trifluoropropan-2-yl)oxy)-3-

(trifluoromethyl)benzimidamide

Hydroxylamine Treatment

Intermediate 3:
3-(1H-Benzo[d]imidazol-5-yl)-1,2,4-oxadiazole

(Conceptual Intermediate)

Oxadiazole Formation
(Coupling with Intermediate Ester)

Final Product:
ASP-4058

One-pot Condensation &
Cyclization with 3,4-Diaminobenzoic acid

3,4-Diaminobenzoic acid

Benzimidazole Formation
(Condensation)

Click to download full resolution via product page

Caption: A simplified workflow for the synthesis of ASP-4058.
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Detailed Experimental Protocols
Step 1: Synthesis of 4-(((S)-1,1,1-trifluoropropan-2-
yl)oxy)-3-(trifluoromethyl)benzonitrile (Intermediate 1)
This initial step involves a nucleophilic aromatic substitution reaction to couple the fluorinated

alcohol with the benzonitrile core.

Methodology:

To a solution of (S)-1,1,1-trifluoropropan-2-ol (1.2 equivalents) in a suitable aprotic polar

solvent such as N,N-Dimethylformamide (DMF), add a strong base like sodium hydride

(NaH, 1.3 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or

Argon).

Stir the resulting mixture at room temperature for 30 minutes to form the corresponding

alkoxide.

Add 4-fluoro-3-(trifluoromethyl)benzonitrile (1.0 equivalent) to the reaction mixture.

Heat the mixture to 60-70 °C and monitor the reaction progress using Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction to room temperature and quench carefully by adding

saturated aqueous ammonium chloride (NH₄Cl) solution.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with water and brine, then dry over anhydrous sodium

sulfate (Na₂SO₄).

Concentrate the solvent under reduced pressure to yield the crude product, which can be

used in the next step without further purification or purified by silica gel chromatography if

necessary.

Step 2: Synthesis of N'-Hydroxy-4-(((S)-1,1,1-
trifluoropropan-2-yl)oxy)-3-
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(trifluoromethyl)benzimidamide (Intermediate 2)
The nitrile group of Intermediate 1 is converted to an N-hydroxy-benzimidamide, a key

precursor for the oxadiazole ring.

Methodology:

Dissolve Intermediate 1 (1.0 equivalent) in a suitable protic solvent like ethanol.

Add an aqueous solution of hydroxylamine (e.g., 50 wt. % in H₂O, 2.0-3.0 equivalents) and a

base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

Heat the mixture to reflux (approximately 80 °C) and stir for several hours, monitoring by TLC

until the starting material is consumed.

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

Add water to the residue and extract the product with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to

obtain Intermediate 2, which is often carried forward without extensive purification.

Step 3: Synthesis of ASP-4058
This final step involves the formation of the benzimidazole and 1,2,4-oxadiazole rings in a one-

pot or sequential manner. The protocol below describes a plausible one-pot condensation and

cyclization.

Methodology:

Combine Intermediate 2 (1.0 equivalent) and 3,4-diaminobenzoic acid (1.0 equivalent) in a

high-boiling point solvent such as polyphosphoric acid (PPA) or Eaton's reagent.

Heat the mixture to a high temperature (typically 140-160 °C) under an inert atmosphere.

This facilitates both the condensation to form the benzimidazole ring and the

dehydration/cyclization to form the oxadiazole ring.

Monitor the reaction by TLC or LC-MS.
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After completion, cool the reaction mixture carefully and pour it onto crushed ice with

vigorous stirring.

Neutralize the mixture with a strong base (e.g., concentrated NaOH or NH₄OH solution) to

precipitate the crude product.

Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.

Purification Protocol
The crude ASP-4058 obtained from the synthesis requires purification to remove unreacted

starting materials, intermediates, and side products. A two-step process involving column

chromatography followed by recrystallization is generally effective.
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Crude ASP-4058
(Solid Precipitate)

Silica Gel Column Chromatography

Eluent: Hexane/Ethyl Acetate Gradient

Collection of Pure Fractions
(TLC Monitored)

Solvent Evaporation

Recrystallization

Solvent: Ethanol/Water or Acetonitrile

Pure ASP-4058
(>98% Purity by HPLC)

Filtration & Drying

Click to download full resolution via product page

Caption: General purification workflow for ASP-4058.
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Methodology:

1. Silica Gel Column Chromatography:

Stationary Phase: Silica gel (230-400 mesh).

Mobile Phase (Eluent): A gradient system of Hexane and Ethyl Acetate is recommended.

Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity

(e.g., to 1:1 Hexane:EtOAc) to elute the product.

Procedure:

Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

Adsorb the crude product onto a small amount of silica gel and load it onto the top of the

column.

Elute the column with the mobile phase gradient.

Collect fractions and monitor them by TLC to identify those containing the pure product.

Combine the pure fractions and evaporate the solvent under reduced pressure.

2. Recrystallization:

Solvent System: A binary solvent system such as ethanol/water or acetonitrile can be

effective.

Procedure:

Dissolve the solid obtained from chromatography in a minimum amount of the hot solvent

(e.g., ethanol).

If the solution is colored, a small amount of activated charcoal can be added and the

solution hot-filtered.

Slowly add the anti-solvent (e.g., water) dropwise until the solution becomes cloudy.
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Allow the solution to cool slowly to room temperature, and then cool further in an ice bath

to maximize crystal formation.

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry

in a vacuum oven.

Data Summary
The following table summarizes the key intermediates and the final product in the synthesis of

ASP-4058.

Table 2: Summary of Compounds in ASP-4058 Synthesis

Compound Structure
Molecular
Formula

MW ( g/mol ) Role

Intermediate 1

4-(((S)-1,1,1-

trifluoropropan-2-

yl)oxy)-3-

(trifluoromethyl)b

enzonitrile

C₁₁H₆F₆NO 282.16
Ether-linked

benzonitrile core

Intermediate 2

N'-Hydroxy-4-

(((S)-1,1,1-

trifluoropropan-2-

yl)oxy)-3-

(trifluoromethyl)b

enzimidamide

C₁₁H₉F₆N₂O₂ 315.19
Oxadiazole

precursor

ASP-4058

5-(5-(3-

(Trifluoromethyl)-

4-(((2S)-1,1,1-

trifluoropropan-2-

yl)oxy)phenyl)-1,

2,4-oxadiazol-3-

yl)-1H-

benzimidazole

C₁₉H₁₂F₆N₄O₂ 454.32 Final Product
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Note: Structures are representational. Yields and purity are dependent on specific reaction

conditions and purification efficiency.

Conclusion
The synthesis and purification of ASP-4058 are achievable through a convergent synthetic

strategy involving standard organic chemistry transformations. The protocols outlined in this

guide provide a robust framework for researchers to produce high-purity ASP-4058 for

preclinical studies and further drug development activities. Careful control of reaction

conditions and rigorous purification are paramount to achieving the desired product quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact
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